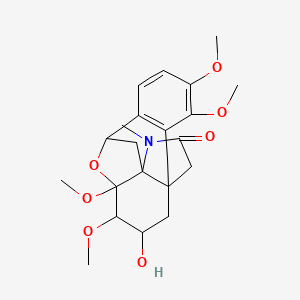
Dihydrooxoepistephamiersine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrooxoepistephamiersine is a natural alkaloid compound with the molecular formula C21H27NO7 and a molecular weight of 405.5 g/mol.
Métodos De Preparación
Análisis De Reacciones Químicas
Dihydrooxoepistephamiersine undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of reduced analogs .
Aplicaciones Científicas De Investigación
Dihydrooxoepistephamiersine has diverse applications in scientific research. It is widely used as a biochemical probe to understand the biosynthesis pathways of natural alkaloids . In chemistry, it serves as a reference compound for developing and validating testing methods, such as LC-MS and HPLC-UV . In biology and medicine, it is studied for its potential pharmacological activities and biological effects . Additionally, it has applications in materials science and environmental studies due to its unique properties .
Mecanismo De Acción
The mechanism of action of Dihydrooxoepistephamiersine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through interactions with cellular proteins and enzymes, influencing various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved in its action .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWUCZBFYDREBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
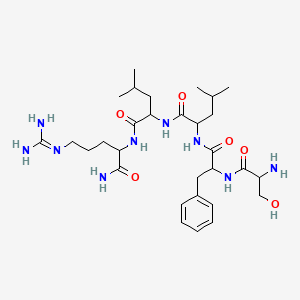
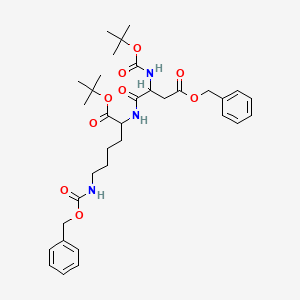
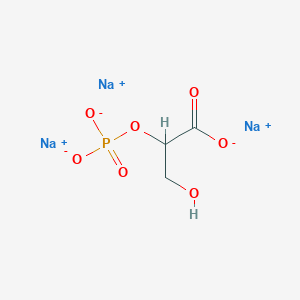
![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)
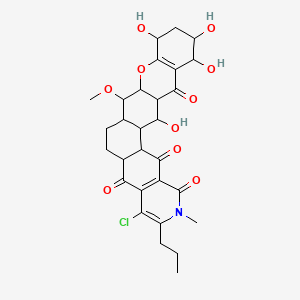
![3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one](/img/structure/B13389546.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
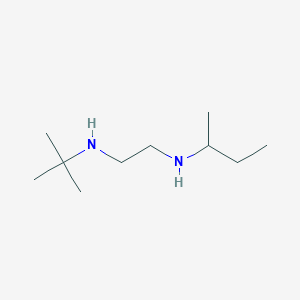
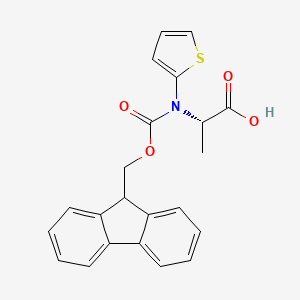

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B13389579.png)

